An In-depth Technical Guide to the Chemical Structure and Inferred Properties of 2-(4-phenoxyphenyl)piperazine
An In-depth Technical Guide to the Chemical Structure and Inferred Properties of 2-(4-phenoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating a Sparse Data Landscape
In the field of medicinal chemistry, the arylpiperazine scaffold is a cornerstone, integral to the development of numerous therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide focuses on a specific, yet sparsely documented member of this class: 2-(4-phenoxyphenyl)piperazine . A thorough review of the scientific literature reveals a significant lack of direct experimental data for this exact molecule. Therefore, this document adopts an expert-driven, deductive approach. By synthesizing data from closely related and extensively studied analogues—such as 2-phenylpiperazine and various N-arylpiperazines—we will construct a robust technical profile. This guide will provide researchers with a comprehensive understanding of its core chemical structure, predicted analytical characteristics, probable synthetic pathways, and likely pharmacological profile, grounding all assertions in established principles and data from analogous compounds.
Section 1: The Arylpiperazine Motif: A Privileged Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a "privileged structure" in drug discovery.[1][2] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, often impart favorable pharmacokinetic characteristics like improved water solubility and oral bioavailability.[1][2] When one of the piperazine nitrogens is attached to an aryl group, the resulting arylpiperazine moiety becomes a potent pharmacophore, known to interact with a multitude of biological targets.
Historically, arylpiperazine derivatives were primarily investigated as serotonergic ligands, leading to drugs active on the CNS.[3] Their utility has since expanded, with derivatives showing promise as anticancer, antimicrobial, and antipsychotic agents.[1][3] The structural rigidity of the scaffold combined with the diverse substitutions possible on both the aryl ring and the second piperazine nitrogen allows for fine-tuning of a molecule's affinity and selectivity for specific receptors.[2]
Structural Context: 1-Aryl vs. 2-Aryl Piperazines
The position of the aryl substitution on the piperazine ring is critical. The majority of research has focused on 1-arylpiperazines (also known as N-arylpiperazines). However, the topic of this guide, 2-(4-phenoxyphenyl)piperazine, belongs to the less common but structurally distinct class of 2-arylpiperazines. This structural difference significantly alters the molecule's three-dimensional shape and potential interactions with biological targets.
Caption: Logical relationship between 1-aryl and 2-arylpiperazines.
Section 2: Chemical Identity and Physicochemical Properties
While a specific CAS number for 2-(4-phenoxyphenyl)piperazine is not readily found in public databases, its fundamental properties can be defined based on its constituent parts.
-
IUPAC Name: 2-(4-phenoxyphenyl)piperazine
-
Molecular Formula: C₁₆H₁₈N₂O
-
Molecular Weight: 266.33 g/mol
The structure consists of a piperazine ring with a 4-phenoxyphenyl group attached to the carbon at position 2. The phenoxy moiety introduces a significant lipophilic character and potential for π-π stacking interactions, while the piperazine ring provides basicity and hydrogen bonding capabilities.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Significance |
| pKa | ~8.5 - 9.5 (for N4-H) | The piperazine nitrogens are basic. The N4 nitrogen is a secondary amine, expected to be the more basic of the two. This property is crucial for salt formation and solubility in aqueous media. |
| LogP | 3.0 - 4.0 | The combination of the lipophilic phenoxyphenyl group and the polar piperazine ring results in a moderately lipophilic compound, likely suitable for CNS penetration. |
| Appearance | Likely a solid at room temperature | High molecular weight and potential for intermolecular hydrogen bonding suggest a solid state. Analogues like 2-phenylpiperazine are solids.[4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DCM, Methanol. | The large aromatic portion dominates, reducing aqueous solubility. Basicity allows for salt formation (e.g., hydrochloride salt) to improve water solubility. |
Section 3: Strategies for Chemical Synthesis
A specific, validated synthesis for 2-(4-phenoxyphenyl)piperazine is not published. However, established methods for creating 2-arylpiperazines provide a reliable blueprint. A common and effective strategy involves the cyclization of an appropriate diamine precursor.[5]
Caption: General synthetic workflow for 2-arylpiperazines.
Experimental Protocol: General Synthesis of 2-Arylpiperazines
This protocol is a generalized procedure based on the synthesis of 2-phenylpiperazine and should be adapted and optimized for the specific target molecule.[5]
Part A: Synthesis of 2-keto-3-(4-phenoxyphenyl)piperazine (Intermediate)
-
Reagents & Setup:
-
α-bromo-(4-phenoxyphenyl)acetic acid ethyl ester (1.0 eq)
-
Ethylenediamine (2.0-3.0 eq)
-
Anhydrous ethanol or a similar high-boiling solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve the α-bromo ester in anhydrous ethanol in the round-bottom flask.
-
Slowly add ethylenediamine to the solution at room temperature. The reaction is often exothermic.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the 2-keto-3-(4-phenoxyphenyl)piperazine intermediate.
-
Part B: Reduction to 2-(4-phenoxyphenyl)piperazine (Final Product)
-
Reagents & Setup:
-
2-keto-3-(4-phenoxyphenyl)piperazine (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-4.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and reflux condenser.
-
-
Procedure:
-
CAUTION: LiAlH₄ is highly reactive with water. All glassware must be oven-dried, and anhydrous solvents must be used.
-
Suspend LiAlH₄ in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.
-
Dissolve the keto-piperazine intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).
-
Filter the resulting solids (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain pure 2-(4-phenoxyphenyl)piperazine.
-
Section 4: Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
Aromatic protons from the phenoxyphenyl group, likely appearing as multiplets in the δ 6.8-7.5 ppm range.
-
Piperazine ring protons (CH and CH₂) appearing as a series of complex multiplets between δ 2.5-4.0 ppm.
-
The two N-H protons of the piperazine ring, which may appear as broad singlets and whose chemical shift is dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring.
-
Aromatic carbons would resonate in the δ 115-160 ppm region.
-
The four piperazine carbons would appear in the upfield region, typically between δ 40-60 ppm.
-
Table 2: Predicted NMR Chemical Shifts
| Moiety | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Phenyl & Phenoxy Rings | 6.8 - 7.5 (multiplets) | 115 - 160 | The specific splitting patterns will depend on the substitution. |
| Piperazine C2-H | ~3.5 - 4.0 (multiplet) | ~55 - 60 | The carbon (C2) bearing the aryl group will be the most downfield of the piperazine carbons. |
| Other Piperazine CH₂ | 2.5 - 3.5 (multiplets) | ~40 - 50 | Complex overlapping signals are expected due to the non-symmetrical nature of the molecule. |
| Piperazine N-H | 1.5 - 3.0 (broad singlet) | - | Exchangeable proton; may not always be visible or may be very broad. |
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight.
-
Technique: Electrospray Ionization (ESI) is a suitable method.
-
Expected Ion: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 267.3.
-
Fragmentation: Key fragmentation patterns for arylpiperazines typically involve the cleavage of the piperazine ring.[8] Expected fragments could arise from the loss of parts of the piperazine ring or cleavage at the C-N bonds.
Infrared (IR) Spectroscopy
IR spectroscopy would confirm the presence of key functional groups.
-
N-H Stretching: A broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the secondary amines in the piperazine ring.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretches appearing in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretching: A strong band corresponding to the aryl ether linkage, typically found around 1200-1250 cm⁻¹.
Section 5: Predicted Pharmacological Profile and Biological Significance
The arylpiperazine scaffold is a well-established pharmacophore for CNS targets, particularly G-protein coupled receptors (GPCRs).[3][10]
Primary Biological Targets
Based on extensive structure-activity relationship (SAR) studies of related arylpiperazines, 2-(4-phenoxyphenyl)piperazine is predicted to interact with:
-
Serotonin (5-HT) Receptors: This is the most likely target class. Many arylpiperazines show high affinity for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors, often acting as agonists, partial agonists, or antagonists.[10][11][12]
-
Dopamine (D) Receptors: Affinity for D₂ and D₃ receptors is also common, contributing to the antipsychotic or neurological effects of many derivatives.[13]
-
Adrenergic (α) Receptors: Some arylpiperazines exhibit significant affinity for α₁-adrenergic receptors.[12]
Caption: Predicted interactions with key CNS receptor targets.
Potential Therapeutic Applications
Given the predicted multi-target receptor profile, this compound could be a valuable lead structure for developing novel therapeutics for:
-
Depression and Anxiety: Modulation of 5-HT₁ₐ receptors is a clinically validated strategy for treating these disorders.[10]
-
Neuropathic Pain: Some arylpiperazine derivatives have demonstrated potent analgesic activities.[14]
-
Psychosis: Antagonism at D₂ and 5-HT₂ₐ receptors is the cornerstone of atypical antipsychotic action.[13]
-
Prostate Cancer: Certain arylpiperazine-based α₁-AR antagonists have shown potential anticancer activities.[3]
Section 6: Conclusion and Future Directives
This guide has constructed a detailed technical profile for 2-(4-phenoxyphenyl)piperazine by leveraging established chemical principles and extensive data from structurally analogous arylpiperazines. While its precise properties remain to be empirically determined, the evidence strongly suggests it is a synthesizable molecule with significant potential as a CNS-active agent.
The logical next steps for any research program interested in this compound would be:
-
De Novo Synthesis: Execute a synthetic route, such as the one outlined in this guide, to produce a pure sample of the compound.
-
Full Analytical Characterization: Confirm the structure and purity using NMR, MS, IR, and elemental analysis.
-
In Vitro Pharmacological Profiling: Screen the compound against a panel of CNS receptors (especially serotonin and dopamine subtypes) to determine its binding affinities and functional activity (agonist/antagonist).
-
In Vivo Evaluation: Based on the in vitro profile, conduct animal studies to assess its efficacy in relevant models of depression, anxiety, or psychosis.
The exploration of such novel chemical matter is essential for the advancement of drug discovery and for uncovering new therapeutic agents to address unmet medical needs.
References
-
The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. (n.d.). PMC. [Link]
-
Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (2011). MDPI. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. (n.d.). Pharmaceutical Fronts. [Link]
-
Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists. (2004). PubMed. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). ScienceDirect. [Link]
-
Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-. (n.d.). ACS Publications. [Link]
-
Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (n.d.). RSC Publishing. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC. [Link]
- Method for the preparation of piperazine and its derivatives. (n.d.).
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023). MDPI. [Link]
-
2-Phenylpiperazine. (n.d.). PubChem. [Link]
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (n.d.). PMC. [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. [Link]
-
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). PMC. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. (2026). ResearchGate. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]
-
Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (n.d.). ResearchGate. [Link]
-
Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. (2021). ACS Publications. [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. (2015). PubMed. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). MDPI. [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). MDPI. [Link]
-
Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Phenylpiperazine | C10H14N2 | CID 250673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 11. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
